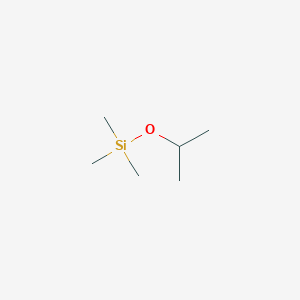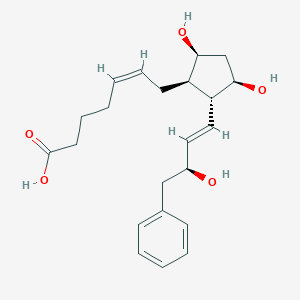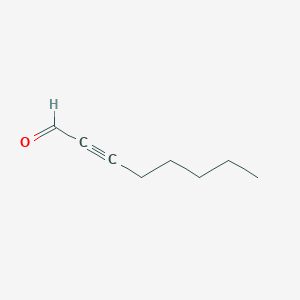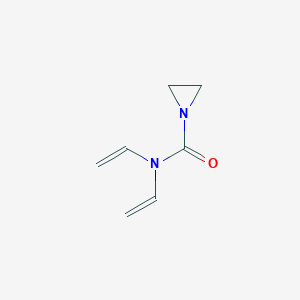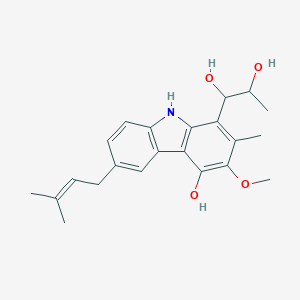![molecular formula C7H12O3 B160408 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone CAS No. 130973-44-3](/img/structure/B160408.png)
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone, also known as (S)-HPTE, is a chiral epoxide that has been widely used in chemical synthesis and biological research. This compound has a unique structure that makes it a valuable tool for studying various biological processes and mechanisms of action.
作用機序
The mechanism of action of (S)-HPTE involves the formation of a covalent bond between the epoxide group and the active site of the target enzyme. This covalent bond prevents the enzyme from carrying out its normal function, leading to inhibition of its activity. The exact mechanism of inhibition varies depending on the specific enzyme being targeted.
生化学的および生理学的効果
(S)-HPTE has been shown to have a variety of biochemical and physiological effects, depending on the specific target enzyme. For example, inhibition of cytochrome P450 enzymes can lead to altered drug metabolism and toxicity. Inhibition of other enzymes, such as cyclooxygenase-2 (COX-2), can lead to anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using (S)-HPTE in lab experiments is its potency and specificity. (S)-HPTE has been shown to be a highly potent inhibitor of several enzymes, making it a valuable tool for studying their mechanism of action. However, one limitation of (S)-HPTE is its potential toxicity, as it can form reactive metabolites that can damage cells and tissues.
将来の方向性
There are several future directions for research involving (S)-HPTE. One area of interest is the development of more potent and selective inhibitors of specific enzymes, such as cytochrome P450 enzymes. Another area of interest is the use of (S)-HPTE as a tool for studying the role of specific enzymes in disease states, such as cancer and inflammation. Additionally, the potential toxicity of (S)-HPTE warrants further investigation, particularly in terms of its impact on human health and the environment.
Conclusion:
In conclusion, (S)-HPTE is a valuable tool for studying various biological processes and mechanisms of action. Its potency and specificity make it a valuable tool for studying enzyme inhibition, but its potential toxicity should be taken into consideration when using it in lab experiments. Further research is needed to fully understand the biochemical and physiological effects of (S)-HPTE and its potential applications in disease states.
合成法
(S)-HPTE can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of a chiral intermediate, which is then converted into (S)-HPTE through a ring-opening reaction. The overall yield of this synthesis is moderate, but the purity of the final product is high.
科学的研究の応用
(S)-HPTE has been widely used in scientific research as a tool for studying various biological processes. One of the main applications of (S)-HPTE is in the study of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics. (S)-HPTE has been shown to be a potent inhibitor of several cytochrome P450 enzymes, making it a valuable tool for studying their mechanism of action.
特性
CAS番号 |
130973-44-3 |
|---|---|
製品名 |
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone |
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC名 |
1-[(2S)-2-[(1R)-1-hydroxypropyl]oxiran-2-yl]ethanone |
InChI |
InChI=1S/C7H12O3/c1-3-6(9)7(4-10-7)5(2)8/h6,9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChIキー |
FTOFEGLMFZPMJJ-RNFRBKRXSA-N |
異性体SMILES |
CC[C@H]([C@@]1(CO1)C(=O)C)O |
SMILES |
CCC(C1(CO1)C(=O)C)O |
正規SMILES |
CCC(C1(CO1)C(=O)C)O |
同義語 |
Ethanone, 1-[2-(1-hydroxypropyl)oxiranyl]-, (R*,S*)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



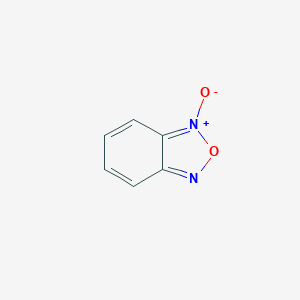
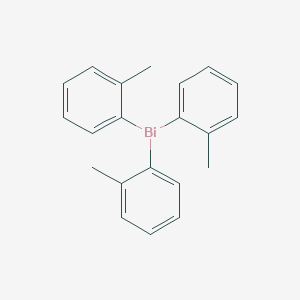
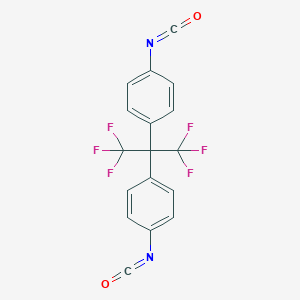
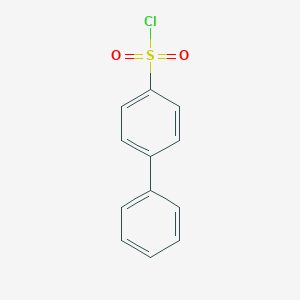
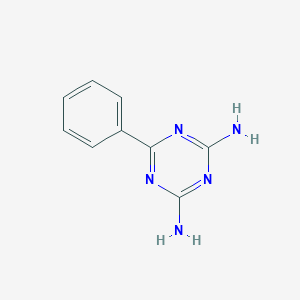
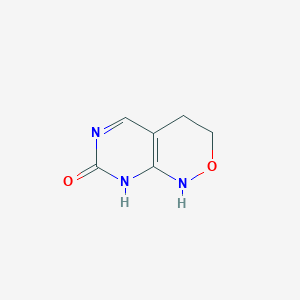
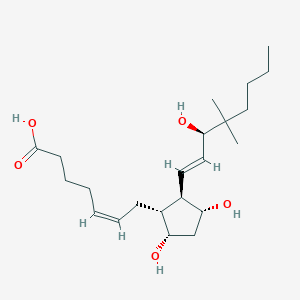
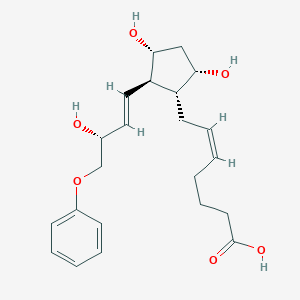
![1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine](/img/structure/B160340.png)
